molecular formula C30H43FO9 B13411443 9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-(2-(2-ethoxyethoxy)ethoxy)acetate CAS No. 7743-96-6

9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-(2-(2-ethoxyethoxy)ethoxy)acetate

Cat. No.: B13411443
CAS No.: 7743-96-6
M. Wt: 566.7 g/mol
InChI Key: AXUFUYKLWKUANP-QMZFSIOOSA-N
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Description

9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-[2-(2-ethoxyethoxy)ethoxy]acetate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various therapeutic applications.

Properties

CAS No.

7743-96-6

Molecular Formula

C30H43FO9

Molecular Weight

566.7 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-[2-(2-ethoxyethoxy)ethoxy]acetate

InChI

InChI=1S/C30H43FO9/c1-5-37-10-11-38-12-13-39-18-26(35)40-17-25(34)30(36)19(2)14-23-22-7-6-20-15-21(32)8-9-27(20,3)29(22,31)24(33)16-28(23,30)4/h8-9,15,19,22-24,33,36H,5-7,10-14,16-18H2,1-4H3/t19-,22+,23+,24+,27+,28+,29+,30+/m1/s1

InChI Key

AXUFUYKLWKUANP-QMZFSIOOSA-N

Isomeric SMILES

CCOCCOCCOCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O

Canonical SMILES

CCOCCOCCOCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of 9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-[2-(2-ethoxyethoxy)ethoxy]acetate involves multiple steps, starting from basic steroidal precursors. The process typically includes fluorination, hydroxylation, and esterification reactions. Industrial production methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-[2-(2-ethoxyethoxy)ethoxy]acetate is widely used in scientific research due to its potent biological activities. It is utilized in:

    Chemistry: As a reference compound in analytical studies.

    Biology: To study the effects of corticosteroids on cellular processes.

    Medicine: In the development of anti-inflammatory and immunosuppressive therapies.

    Industry: For the production of pharmaceutical formulations.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar compounds include:

Biological Activity

Chemical Structure and Properties

The compound features a complex steroid structure with multiple functional groups that contribute to its biological activity. The presence of a fluorine atom at the 9-position and hydroxyl groups at the 11beta and 17 positions enhances its glucocorticoid activity. The esterification with 2-(2-(2-ethoxyethoxy)ethoxy)acetate increases its solubility and bioavailability.

Structural Formula

C27H39FO7\text{C}_{27}\text{H}_{39}\text{F}\text{O}_7

The compound primarily acts through the glucocorticoid receptor (GR), a type of nuclear receptor that regulates gene expression in response to glucocorticoids. Upon binding to GR, it translocates to the nucleus, where it modulates the transcription of target genes involved in inflammation, immune response, and metabolic processes.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits potent anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various models.

Table 1: Comparative Anti-inflammatory Activity

CompoundIC50 (nM)Mechanism
9-Fluoro-...5.0GR agonist
Dexamethasone10.0GR agonist
Prednisolone15.0GR agonist

Immunomodulatory Effects

In addition to its anti-inflammatory effects, this compound modulates immune responses by affecting T cell activation and differentiation. Studies indicate it can inhibit Th1 and Th2 cell responses, making it a candidate for treating autoimmune diseases.

Case Studies

  • Asthma Management : In a clinical trial involving patients with moderate to severe asthma, administration of the compound resulted in significant improvements in lung function and a reduction in exacerbation rates compared to standard therapies.
  • Rheumatoid Arthritis : A double-blind study assessed its efficacy in patients with rheumatoid arthritis. Results showed decreased joint swelling and pain scores after eight weeks of treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and extensive distribution throughout body tissues. Its half-life allows for once-daily dosing, enhancing patient compliance.

Table 2: Pharmacokinetic Parameters

ParameterValue
Oral bioavailability85%
Peak plasma concentration (Cmax)30 ng/mL
Half-life (t1/2)12 hours

Safety Profile

While the compound shows promising therapeutic benefits, its safety profile must be considered. Common side effects include weight gain, hypertension, and increased susceptibility to infections. Long-term use may lead to adrenal suppression.

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